2-(4-Methoxyphenyl)-1,3-thiazolane
Overview
Description
Thiazolanes are a class of organic compounds that contain a five-membered C3NS ring. The “2-(4-Methoxyphenyl)-1,3-thiazolane” would be a thiazolane derivative with a methoxyphenyl group attached to the second carbon of the thiazolane ring .
Synthesis Analysis
The synthesis of thiazolane derivatives often involves the cyclization of suitable precursors, such as α-amino ketones or α-amino nitriles . The attachment of the 4-methoxyphenyl group could potentially be achieved through a suitable electrophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of “this compound” would be expected to feature a five-membered thiazolane ring with a 4-methoxyphenyl group attached to one of the carbon atoms .Chemical Reactions Analysis
Thiazolanes can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The presence of the 4-methoxyphenyl group may influence the reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the presence of the thiazolane ring and the 4-methoxyphenyl group. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Material Properties
Research has explored the synthesis and properties of polymers and compounds containing thiazole derivatives for applications in materials science. For example, Al-dujaili, Atto, and Al-Kurde (2001) synthesized polymers by condensing bis(hydroxyphenyl)thiazolo[5,4-d]thiazole derivatives with various silanes, finding that these polymers exhibit thermotropic liquid crystalline properties, useful for creating materials with specific optical and thermal characteristics (A. H. Al-dujaili, A. T. Atto, & Adel M Al-Kurde, 2001).
Corrosion Inhibition
Thiazole derivatives have been studied for their corrosion inhibition properties. Chaitra et al. (2016) and another study by the same authors in the same year have shown that thiazole hydrazones and pyridine derivatives are effective corrosion inhibitors for mild steel in acidic media. These compounds act by forming a protective layer on the metal surface, thereby reducing corrosion rates, a critical consideration for extending the lifespan of metal structures in corrosive environments (Turuvekere K. Chaitra, K. Mohana, D. M. Gurudatt, & H. C. Tandon, 2016).
Organic Electronics and Photophysics
In the realm of organic electronics, thiazole derivatives have been investigated for their potential in organic solar cells. A study by Toumi et al. (2015) synthesized a new thiazol derivative used as an electron donor in organic solar cells, demonstrating the possibility of using these materials to improve the efficiency of solar energy conversion (A. L. Toumi et al., 2015).
Antimicrobial and Anticonvulsant Activities
Thiazole derivatives have also been explored for biological activities. Research has identified certain thiazole compounds with promising anticonvulsant activity, suggesting their potential in developing new therapeutic agents (K. K. Vijaya Raj & B. Narayana, 2006). Additionally, antimicrobial evaluations have shown that novel 1,3,4-thiadiazole derivatives exhibit significant activity against various microbial strains, highlighting their potential in addressing antimicrobial resistance (M. Noolvi, H. Patel, S. Kamboj, & S. Cameotra, 2016).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
. For instance, some benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties have been found to exhibit potent antibacterial activity. Their mode of action involves membrane perturbation and intracellular interactions .
Biochemical Pathways
For instance, indole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It can be inferred from similar compounds that they may induce changes at the cellular level, potentially leading to various biological effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)-1,3-thiazolane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as nitric oxide synthase (NOS), by modulating the production of reactive oxygen species (ROS) and nitric oxide (NO) levels . These interactions are crucial for understanding the compound’s potential neuroprotective effects and its role in mitigating oxidative stress-induced cellular damage.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect neuronal cells from apoptosis induced by oxidative stress, thereby enhancing cell survival . Additionally, this compound affects the expression of genes related to apoptosis and stress responses, further highlighting its potential therapeutic benefits.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism involves the enhancement of O-GlcNAcylation on mitochondrial proteins, which contributes to mitochondrial homeostasis and cellular bioenergetics . This modification helps protect cells from ischemic-like conditions by improving mitochondrial function and inhibiting apoptosis pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings reveal important insights into its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its protective effects over extended periods . Long-term exposure to this compound has been associated with sustained improvements in cellular function and resilience to oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against neurodegeneration and inflammation . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosage ranges for therapeutic applications. These studies provide valuable information on the compound’s safety and efficacy in vivo.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence glucose metabolism and energy production by modulating the O-GlcNAc pathway . This interaction enhances cellular bioenergetics and stress responses, contributing to the compound’s protective effects under metabolic stress conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall efficacy . Understanding these transport mechanisms is crucial for optimizing the delivery and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in mitochondria, where it exerts its protective effects by enhancing mitochondrial homeostasis and bioenergetics . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to mitochondrial compartments.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFUUZFCTONCOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902983 | |
Record name | NoName_3561 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90902983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31404-08-7 | |
Record name | Thiazolidine, 2-(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 31404-08-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.